![molecular formula C14H13N3O2S B2886420 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-65-8](/img/structure/B2886420.png)
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazol derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The compound likely contains a benzo[d]thiazol core, which is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Catalysis in Organic Synthesis
- Bimetallic Composite Catalysts : Utilized in the synthesis of arylated furans and thiophenes in aqueous media, showing high activity as catalysts in Suzuki reactions. This approach facilitates the development of methods for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).
Anticancer Research
- Novel Schiff’s Bases Synthesis : Demonstrated potential in the synthesis of compounds with a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. These compounds exhibit promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
Antiviral Activity
- Thiazole C-Nucleosides Synthesis : Used in the synthesis of thiazole nucleosides which showed significant antiviral activity and acted as active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).
Antibacterial Applications
- Synthesis of Antibacterial Agents : Compounds derived from this chemical showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).
Corrosion Inhibition
- Development of Corrosion Inhibitors : Applied in the synthesis of thiazoles used as effective corrosion inhibitors for copper in acidic media. These studies contribute to the development of new materials for industrial applications (Farahati et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the benzo[d]thiazol-2-yl group, which has been found to interact with various biological targets . .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding and π-π interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Based on the structural similarity to other benzo[d]thiazol-2-yl derivatives, it can be hypothesized that this compound may affect pathways involving these targets .
Pharmacokinetics
Similar compounds have been found to have good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be metabolized or excreted.
Result of Action
Similar compounds have been found to have various effects, such as inhibiting the activity of their targets, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent used can affect the hydrogen bonding and proton transfer processes of similar compounds . Additionally, the temperature and pH can also affect the stability and efficacy of the compound .
properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-4-6-11-12(8)17(3)14(20-11)15-13(18)10-7-9(2)16-19-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFNMDTEWXMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=NO3)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide |
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